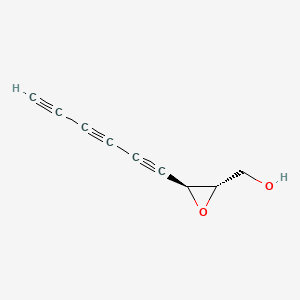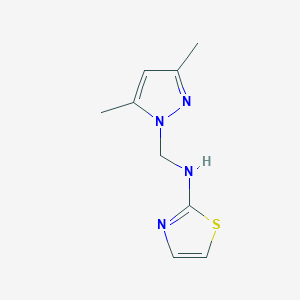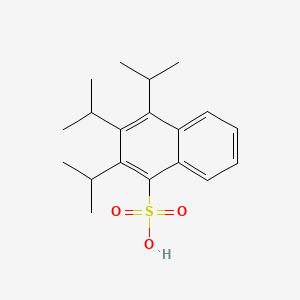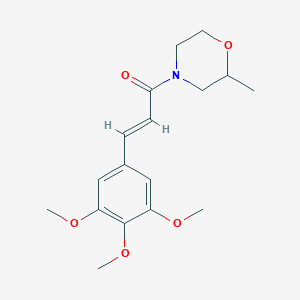
Biformin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biformin is a polyacetylene compound known for its antibiotic properties. It was first isolated from the culture liquids of the Basidiomycete Polyporus biformis. This compound has shown significant antibacterial and antifungal activities, making it a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Biformin is typically obtained through the extraction of culture liquids from Polyporus biformis. The process involves chloroform extraction of the unboiled culture liquid, followed by careful evaporation of an ethereal solution of this compound. This results in the formation of needle-like crystals
Analyse Chemischer Reaktionen
Biformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Biformin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying polyacetylene chemistry and its reactivity.
Biology: this compound’s antibacterial and antifungal properties make it a valuable compound in biological research, particularly in studying microbial interactions and developing new antibiotics.
Medicine: this compound’s potential as an antibiotic has led to research into its use in treating bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of biformin involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets specific molecular pathways in bacteria and fungi, resulting in their death or inhibition of growth .
Vergleich Mit ähnlichen Verbindungen
Biformin is chemically related to other polyacetylene compounds, such as biforminic acid. Compared to similar compounds, this compound has shown higher stability and a broader spectrum of antimicrobial activity. Similar compounds include:
Biforminic acid: Another polyacetylene compound with similar antimicrobial properties.
This compound’s unique chemical structure and broad-spectrum antimicrobial activity make it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1403-08-3 |
|---|---|
Molekularformel |
C9H6O2 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
[(2S,3S)-3-hexa-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H6O2/c1-2-3-4-5-6-8-9(7-10)11-8/h1,8-10H,7H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
IIUXKFHSJIUAFU-IUCAKERBSA-N |
Isomerische SMILES |
C#CC#CC#C[C@H]1[C@@H](O1)CO |
Kanonische SMILES |
C#CC#CC#CC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)


![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
